Physicochemical properties of 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid
Physicochemical properties of 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Methodologies of 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic Acid
Executive Summary
In the landscape of modern medicinal chemistry, the strategic deployment of bioisosteres is critical for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid (and its highly utilized methyl ester derivative, CAS 37572-23-9) represents a privileged bifunctional synthon [1]. The unique spatial arrangement of the 3-amino and 2-carboxylic acid groups on the electron-rich thiophene core makes it an ideal precursor for annulation reactions.
Specifically, this scaffold is instrumental in "scaffold-hopping" strategies, where traditional benzene rings in quinazolines or deoxyvasicinone alkaloids are replaced with a thiophene ring to generate thieno[3,2-d]pyrimidines [2]. These downstream derivatives have demonstrated profound efficacy as competitive ATP-binding inhibitors of Cyclin-Dependent Kinases (CDKs), driving G1/S cell cycle arrest and apoptosis in oncology models.
Physicochemical Profiling
Understanding the physicochemical behavior of both the free acid and its methyl ester is paramount for predicting reactivity, solubility, and downstream purification strategies. The electron-donating 4-methoxy group at position 5 enriches the thiophene ring, subtly increasing the nucleophilicity of the 3-amino group compared to unsubstituted analogs.
Table 1: Physicochemical Properties
| Property | Methyl 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylate | 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic Acid |
| Molecular Formula | C₁₃H₁₃NO₃S | C₁₂H₁₁NO₃S |
| Molecular Weight | 263.31 g/mol | 249.28 g/mol |
| CAS Number | 37572-23-9 | N/A (Generated in situ or custom) |
| Physical State | Solid (Crystalline powder) | Solid |
| Melting Point | 187 – 190 ºC | > 210 ºC (Decomposes) |
| Boiling Point | 472.1 ºC at 760 mmHg | N/A (Decarboxylates upon high heat) |
| Density | ~1.263 g/cm³ | ~1.35 g/cm³ |
| Calculated LogP | 2.85 (Lipophilic) | 1.92 (pH dependent) |
| pKa (Predicted) | Amino: ~2.5 (Weak base) | Carboxylic: ~3.8, Amino: ~2.8 |
Synthetic Methodology & Mechanistic Causality
The de novo construction of the 3-aminothiophene core is classically achieved via a modified Fiesselmann or Gewald-type condensation. The synthesis is a highly orchestrated sequence relying on precise electronic control.
Mechanism of Action: The Causality of Reagent Selection
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Formylation & Chlorination (Vilsmeier-Haack): The reaction begins with 4-methoxyacetophenone. Using POCl₃ and DMF, the enolizable ketone is converted into a highly electrophilic β-chloro-α,β-unsaturated intermediate. Subsequent reaction with hydroxylamine hydrochloride yields 3-chloro-3-(4-methoxyphenyl)acrylonitrile . Causality: The conversion to a β-chloronitrile is critical; the chloride acts as a superior leaving group for the subsequent nucleophilic attack, while the nitrile provides the nitrogen source for the final 3-amino group.
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Nucleophilic Vinylic Substitution (SₙV) & Cyclization: The β-chloronitrile is reacted with methyl thioglycolate in the presence of Sodium Methoxide (NaOMe). Causality: NaOMe (a strong, non-nucleophilic base in this context) deprotonates the thiol (-SH) of methyl thioglycolate. The resulting highly nucleophilic thiolate displaces the vinylic chloride. The basic environment subsequently catalyzes an intramolecular Thorpe-Ziegler-type cyclization , where the active methylene carbon attacks the electrophilic nitrile carbon, closing the thiophene ring and tautomerizing to form the stable 3-amino group [2].
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Saponification: The methyl ester is hydrolyzed using aqueous NaOH, followed by careful acidification to precipitate the free 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid.
Caption: Step-by-step synthetic workflow and mechanistic pathway for the target thiophene synthon.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols incorporate self-validating checkpoints (e.g., TLC monitoring, thermal control).
Protocol A: Synthesis of Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
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Preparation of the Thiolate: In a flame-dried, 250 mL round-bottom flask under N₂ atmosphere, dissolve methyl thioglycolate (1.1 eq, 11 mmol) in anhydrous methanol (50 mL). Cool the solution to 0 °C using an ice bath.
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Base Addition: Add a freshly prepared solution of Sodium Methoxide (NaOMe) in methanol (1.2 eq, 12 mmol) dropwise over 10 minutes. Validation: The solution should remain clear; maintain at 0 °C for 15 minutes to ensure complete deprotonation.
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Substitution: Dissolve 3-chloro-3-(4-methoxyphenyl)acrylonitrile (1.0 eq, 10 mmol) in anhydrous methanol (20 mL) and add it dropwise to the reaction mixture.
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Cyclization: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4–6 hours. Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the starting nitrile (higher Rf) and the appearance of a highly UV-active spot (lower Rf) indicates completion.
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Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from ethanol to yield the pure methyl ester.
Protocol B: Saponification to the Free Acid
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Hydrolysis: Suspend the methyl ester (5 mmol) in a mixture of THF:Methanol:Water (2:1:1, 40 mL). Add solid NaOH (5.0 eq, 25 mmol).
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Heating: Stir the mixture at 60 °C for 3 hours. Validation: TLC will show the complete consumption of the ester.
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Acidification: Cool the mixture to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 3.5–4.0. Causality: Do not over-acidify (pH < 2), as the 3-amino group will protonate, increasing water solubility and reducing the precipitation yield.
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Isolation: Filter the resulting precipitate under vacuum, wash with cold water, and dry under high vacuum to afford 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid.
Pharmacological Relevance & Downstream Applications
The primary utility of this compound lies in its conversion into thieno[3,2-d]pyrimidines . By reacting the 3-amino-thiophene-2-carboxylic acid (or its ester) with formamide, triethyl orthoformate, or cyclic lactams, researchers can rapidly construct tricyclic pyrimidinone cores [1].
These cores are potent, competitive inhibitors of Cyclin-Dependent Kinases (specifically CDK4 and CDK6). By occupying the ATP-binding pocket of CDKs, these derivatives prevent the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb tightly sequesters the E2F transcription factor, halting the cell cycle at the G1/S transition and ultimately triggering apoptosis in hyperproliferative cancer cells [1].
Caption: Pharmacological signaling pathway of thieno[3,2-d]pyrimidines derived from the thiophene synthon.
References
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Ruzi, Z., Buronov, A., Nie, L., Nasrullaev, A., Murtazaeva, Z., Kuryazov, R., Zhao, J., & Efferth, T. "Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs." International Journal of Molecular Sciences, vol. 26, no. 17, 8528. URL:[Link]
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Muzalevskiy, V. M., et al. "Synthesis of Bis-heterocyclic Compounds with a Phenylene Bridge from 1,4- and 1,3-Bis(2-chloro-2-cyanovinyl)benzenes." Mendeleev Communications, 2014. URL:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 2759761, Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate." PubChem, 2026. URL:[Link]
